

Thioviridamide: A Technical Guide to its Discovery, Isolation, and Characterization from *Streptomyces olivoviridis*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thioviridamide*

Cat. No.: *B1244842*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioviridamide is a structurally novel cyclic peptide antibiotic belonging to the growing class of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1] First isolated from the fermentation broth of the actinomycete *Streptomyces olivoviridis*, this molecule has garnered significant interest due to its potent and selective pro-apoptotic activity against various cancer cell lines.[1][2] Structurally, **thioviridamide** is characterized by a unique macrocyclic core, the presence of five rare thioamide bonds, and two novel amino acid residues: β -hydroxy-N1,N3-dimethylhistidinium and S-(2-aminovinyl)cysteine.[3] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **thioviridamide**, including detailed experimental protocols and a summary of its key biological and chemical properties.

Discovery and Biological Activity

Thioviridamide was first identified during a screening program for novel antitumor antibiotics.[2] Extracts from the culture broth of *Streptomyces olivoviridis* demonstrated selective cytotoxicity against adenovirus-transformed rat fibroblasts.[2] Further investigation revealed that **thioviridamide** induces apoptosis, characterized by condensed chromatin and fragmented nuclei in treated cancer cells.[2]

In Vitro Cytotoxicity

Thioviridamide exhibits potent cytotoxic activity against a range of cancer cell lines. Notably, its selective action against cells expressing the adenovirus E1A oncogene is a key feature of its biological profile.

Cell Line	Transformation	IC50 (ng/mL)	IC50 (nM)
Ad12-3Y1	Adenovirus 12	3.9	~2.8
E1A-3Y1	Adenovirus E1A	32	~23
HCT-116	Human Colon Carcinoma	Not Reported for Thioviridamide*	-

Note: While the IC50 for **thioviridamide** against HCT-116 is not explicitly stated in the provided results, a related compound, thioholgamide A, shows an IC50 of 30 nM against this cell line.[\[1\]](#)

Physicochemical and Structural Properties

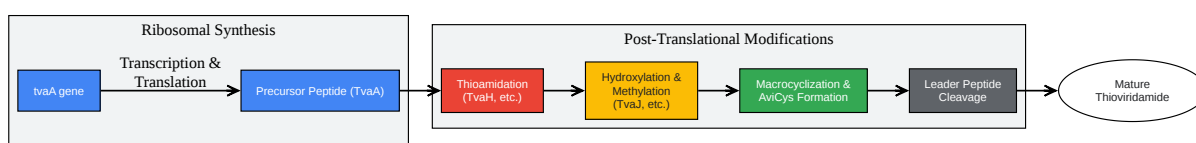
Thioviridamide is a complex cyclic peptide with a unique molecular architecture. Its detailed structure was elucidated through a combination of high-resolution mass spectrometry and advanced NMR techniques.[\[3\]](#)

Property	Value
Molecular Formula	C56H93N14O10S7+
Molecular Weight	1334.5 g/mol (Monoisotopic Mass)
Key Structural Features	- Cyclic undecapeptide- Five thioamide linkages- β -hydroxy-N1,N3-dimethylhistidinium residue- S-(2-aminovinyl)cysteine residue
UV Absorption Maximum	270-272 nm

Note on the N-Terminus: The originally reported N-terminal 2-hydroxy-2-methyl-4-oxopentanoyl group has been suggested to be an artifact of using acetone during the extraction process.[\[4\]](#) The true native compound likely possesses a pyruvyl or related group at its N-terminus.[\[4\]](#)

Biosynthesis of Thioviridamide

Thioviridamide is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP). Its biosynthesis originates from a precursor peptide encoded by the *tvaA* gene within the **thioviridamide** biosynthetic gene cluster (*tva*).^[5] The precursor peptide undergoes a series of enzymatic modifications, including thioamidation, hydroxylation, methylation, and macrocyclization, to yield the mature natural product.



[Click to download full resolution via product page](#)

Caption: High-level overview of the **thioviridamide** biosynthetic pathway.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation, isolation, and purification of **thioviridamide**.

Fermentation of *Streptomyces olivoviridis*

This protocol is adapted from the heterologous expression of the *tva* gene cluster and can be used as a starting point for the cultivation of the native producer.^[5]

4.1.1. Media Composition (per liter)

- Glucose: 25 g
- Soybean meal: 15 g
- Dry yeast: 2 g

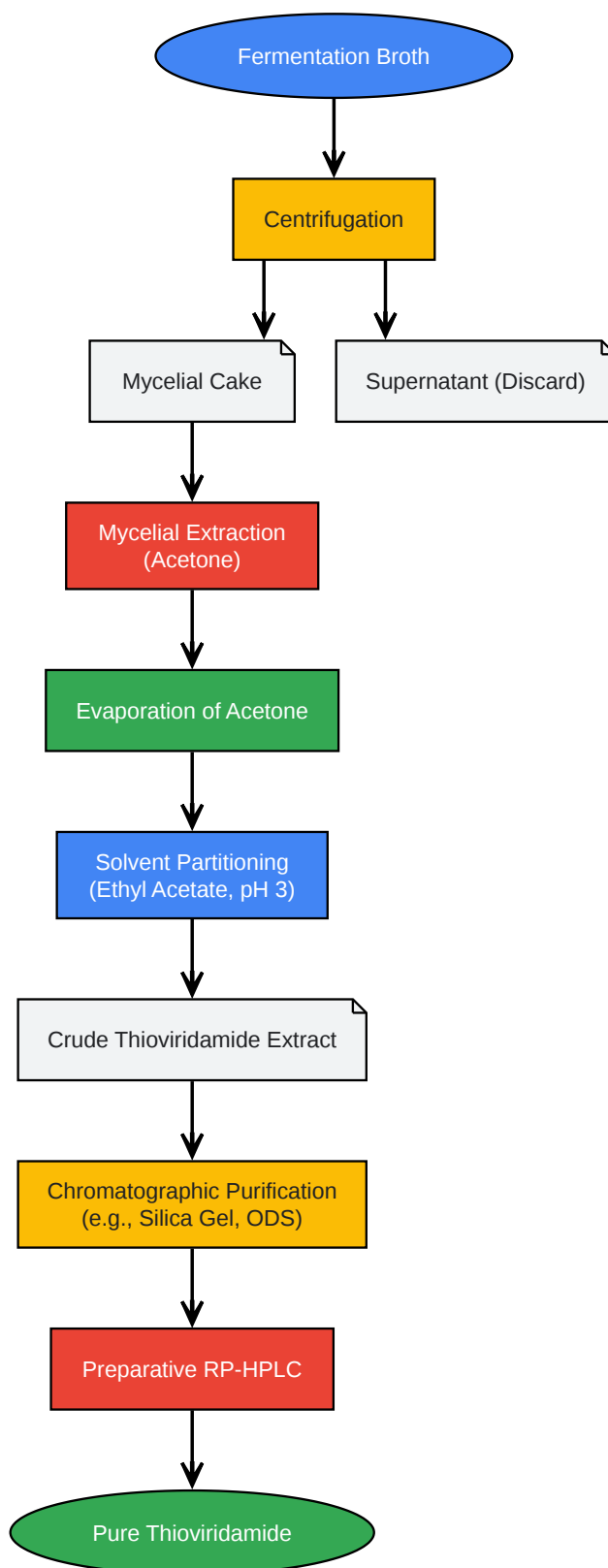
- CaCO_3 : 4 g
- pH adjusted to 6.2 before sterilization

4.1.2. Cultivation Conditions

- Inoculate a suitable volume of the sterile fermentation medium with a seed culture of *Streptomyces olivoviridis*.
- Incubate in Erlenmeyer flasks on a rotary shaker.
- Maintain the temperature at 27°C.
- Continue fermentation for 4-7 days.

Extraction and Purification Workflow

The following workflow outlines the general procedure for isolating **thioviridamide** from the fermentation broth.



[Click to download full resolution via product page](#)

Caption: General workflow for the extraction and purification of **thioviridamide**.

4.2.1. Detailed Protocol

- **Harvesting:** Separate the mycelia from the culture broth by centrifugation.
- **Extraction:** Extract the mycelial cake with acetone. The supernatant is typically discarded.
- **Concentration:** Evaporate the acetone from the extract under reduced pressure.
- **Solvent Partitioning:** Resuspend the aqueous residue and perform a liquid-liquid extraction with ethyl acetate at an acidic pH (e.g., pH 3).^[5]
- **Chromatography:** The crude ethyl acetate extract is then subjected to a series of chromatographic steps. This may include normal-phase chromatography (e.g., silica gel) followed by reversed-phase chromatography (e.g., ODS).
- **Final Purification:** The final purification is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

HPLC Analysis

The following HPLC conditions can be used for the analysis of **thioviridamide**.^[5]

Parameter	Condition
Column	YMC-Pack R-ODS-7
Mobile Phase	80% Methanol / 0.2% H ₃ PO ₄
Flow Rate	2 mL/min
Detection	UV at 274 nm
Retention Time	~12.4 min

Structure Elucidation Data

The structure of **thioviridamide** was determined using extensive 1D and 2D NMR spectroscopy.^[3] While a complete list of chemical shifts is beyond the scope of this guide, a

representative summary of key correlations is provided below. The full dataset can be found in the primary literature.

Experiment	Purpose
COSY	Established proton-proton correlations within amino acid spin systems.
HMQC/HSQC	Correlated protons with their directly attached carbons.
HMBC	Identified long-range proton-carbon correlations, crucial for sequencing the peptide backbone and identifying inter-residue connections.
CT-HMBC & HMBC-HOHAHA	Utilized to resolve ambiguities and confirm the planar structure.

Conclusion

Thioviridamide represents a fascinating and promising class of natural products. Its unique chemical structure, ribosomal biosynthetic origin, and potent biological activity make it a valuable subject for further research in medicinal chemistry, synthetic biology, and oncology. The methodologies outlined in this guide provide a comprehensive foundation for researchers and drug development professionals interested in exploring the potential of **thioviridamide** and its analogs. The heterologous expression of its biosynthetic gene cluster opens up avenues for bioengineering and the production of novel derivatives with potentially enhanced therapeutic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thioviridamide, a novel apoptosis inducer in transformed cells from Streptomyces olivoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of thioviridamide, a novel apoptosis inducer from Streptomyces olivoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cloning and Heterologous Expression of the Thioviridamide Biosynthesis Gene Cluster from Streptomyces olivoviridis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thioviridamide: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces olivoviridis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244842#thioviridamide-discovery-and-isolation-from-streptomyces-olivoviridis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com